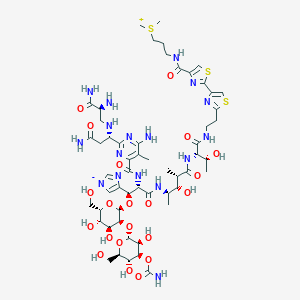
2-Amino-5-chlorobenzenesulfonic acid
Übersicht
Beschreibung
2-Amino-5-chlorobenzenesulfonic acid is an organic compound with the molecular formula C6H6ClNO3S and a molecular weight of 207.63 g/mol . It is a white to off-white solid that is slightly soluble in water and decomposes at temperatures above 300°C . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Wirkmechanismus
Target of Action
It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.
Mode of Action
The mode of action of 2-Amino-5-chlorobenzenesulfonic acid involves its reactivity as a sulfonic acid and an amine. Sulfonic acids are strong acids that can participate in acid-base reactions, while amines can act as bases or nucleophiles in organic reactions . In the context of chlorosulfonation of benzene, the compound acts as an electrophile, reacting with the aromatic nucleus to produce the corresponding sulfonyl chloride .
Biochemical Pathways
As an intermediate in organic synthesis, the compound’s effects on biochemical pathways would likely depend on the specific context of its use .
Pharmacokinetics
Its solubility in water suggests that it could be absorbed and distributed in the body through aqueous biological fluids. The compound’s metabolism and excretion would likely depend on its specific chemical interactions within the body.
Result of Action
As an intermediate in organic synthesis, the compound’s effects would likely depend on the specific context of its use .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, as both its sulfonic acid and amine groups can participate in acid-base reactions . Additionally, the compound’s stability may be influenced by temperature, as it decomposes at temperatures between 320-340°C .
Vorbereitungsmethoden
2-Amino-5-chlorobenzenesulfonic acid is typically synthesized through the sulfonation of p-chloroaniline. The process involves slowly adding 100% sulfuric acid to p-chloroaniline and the solvent diphenyl sulfone . The reaction is intense and produces 4-chloroaniline-2-sulfonic acid and water. The water is then removed by steaming, and the reaction mixture forms bright purple crystals. The mixture is heated under reduced pressure for 7 hours, cooled, dissolved in heated water, filtered to remove diphenyl sulfone, and then cooled to produce white needle crystals. The final product is obtained through filtration, washing, and drying, with a yield of 94% .
Analyse Chemischer Reaktionen
2-Amino-5-chlorobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chlorobenzenesulfonic acid has several applications in scientific research and industry:
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-chlorobenzenesulfonic acid can be compared with other similar compounds such as:
4-Chloroaniline-2-sulfonic acid: Similar in structure but differs in the position of the amino and chloro groups.
5-Chloroorthanilic acid: Another related compound with similar functional groups.
This compound hydrochloride: A hydrochloride salt form of the compound with different solubility and stability properties.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their molecular structures.
Eigenschaften
IUPAC Name |
2-amino-5-chlorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGVPUAAMCMLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157900 | |
| Record name | 2-Amino-5-chlorobenzenesulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-74-4 | |
| Record name | 2-Amino-5-chlorobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-chlorobenzenesulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-chlorobenzenesulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-chlorobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)













